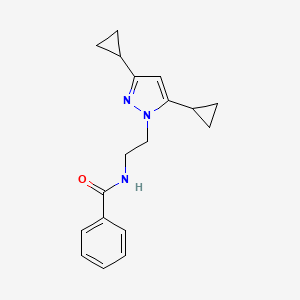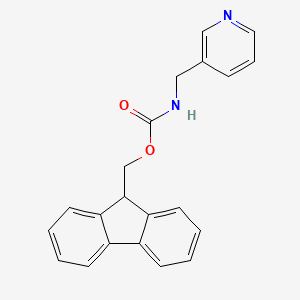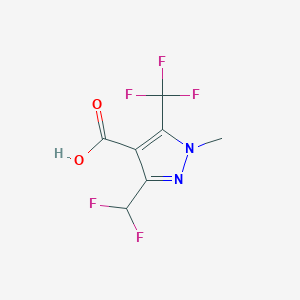![molecular formula C17H13N3O4S B2941120 4-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 312923-69-6](/img/structure/B2941120.png)
4-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazole-containing molecules, which have been shown to possess a wide range of biological activities. In
Scientific Research Applications
Amidine Protection for Library Synthesis
The compound 4-methoxybenzyl-4-nitrophenylcarbonate has been utilized as a reagent for the N-protection of amidinonaphthol, demonstrating its utility in the multiparallel solution phase synthesis of substituted benzamidines. This application highlights the compound's relevance in the synthesis of chemical libraries, showcasing its potential in facilitating the development of diverse chemical entities for further pharmacological evaluation (Bailey et al., 1999).
Corrosion Inhibition Studies
In a study focused on the corrosion inhibition of mild steel in acidic conditions, derivatives of N-Phenyl-benzamide, including those with methoxy (OCH3) and nitro (NO2) substituents, demonstrated significant inhibition efficiency. These findings suggest the potential application of these compounds in protecting metallic structures against corrosion, thus extending their lifespan and reducing maintenance costs (Mishra et al., 2018).
Antidiabetic Activity
The synthesis and evaluation of novel dihydropyrimidine derivatives, which include the structural motif of interest, have been conducted to explore their antidiabetic properties. These compounds were assessed for their ability to inhibit α-amylase, an enzyme relevant to diabetes management, indicating their potential as therapeutic agents for diabetes treatment (Lalpara et al., 2021).
Antimicrobial and Anticancer Evaluation
A study on 4-thiazolidinone derivatives, incorporating the nitrophenyl moiety, revealed significant antimicrobial and anticancer activities. These compounds' efficacy against specific microbial strains and cancer cell lines highlights their potential as dual-function therapeutic agents, offering a promising avenue for the development of new treatments in oncology and infectious diseases (Deep et al., 2016).
Antifungal Effects
Another study explored the synthesis and antifungal effects of various thiazole derivatives, focusing on their activity against important fungal species. These compounds' efficacy in inhibiting fungal growth suggests their application in developing antifungal therapies, contributing to the broader efforts in combating fungal infections (Jafar et al., 2017).
Properties
IUPAC Name |
4-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-24-14-8-4-12(5-9-14)16(21)19-17-18-15(10-25-17)11-2-6-13(7-3-11)20(22)23/h2-10H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKAKMDBAWLQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
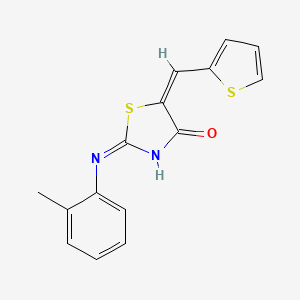

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2941041.png)
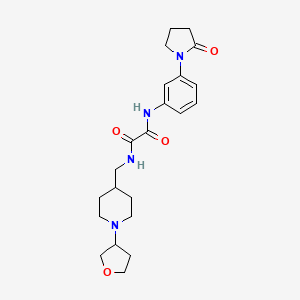

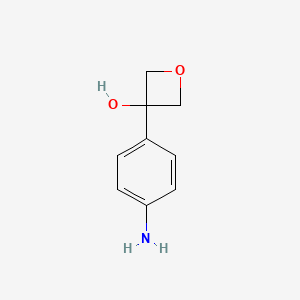
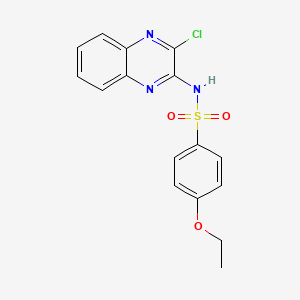
![methyl 4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamido)benzoate](/img/structure/B2941050.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-propylacetamide](/img/structure/B2941054.png)
![3-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid](/img/structure/B2941055.png)
